Cas no 2229273-02-1 (4-(azetidin-3-yl)-1,2,3-thiadiazole)

4-(azetidin-3-yl)-1,2,3-thiadiazole 化学的及び物理的性質
名前と識別子
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- 4-(azetidin-3-yl)-1,2,3-thiadiazole
- 2229273-02-1
- EN300-1783871
-
- インチ: 1S/C5H7N3S/c1-4(2-6-1)5-3-9-8-7-5/h3-4,6H,1-2H2
- InChIKey: IDJMXIOYMBKUFK-UHFFFAOYSA-N
- SMILES: S1C=C(C2CNC2)N=N1
計算された属性
- 精确分子量: 141.03606841g/mol
- 同位素质量: 141.03606841g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 104
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.1
- トポロジー分子極性表面積: 66Ų
4-(azetidin-3-yl)-1,2,3-thiadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1783871-5.0g |
4-(azetidin-3-yl)-1,2,3-thiadiazole |
2229273-02-1 | 5g |
$4349.0 | 2023-05-26 | ||
Enamine | EN300-1783871-5g |
4-(azetidin-3-yl)-1,2,3-thiadiazole |
2229273-02-1 | 5g |
$4349.0 | 2023-09-19 | ||
Enamine | EN300-1783871-0.5g |
4-(azetidin-3-yl)-1,2,3-thiadiazole |
2229273-02-1 | 0.5g |
$1440.0 | 2023-09-19 | ||
Enamine | EN300-1783871-10.0g |
4-(azetidin-3-yl)-1,2,3-thiadiazole |
2229273-02-1 | 10g |
$6450.0 | 2023-05-26 | ||
Enamine | EN300-1783871-0.25g |
4-(azetidin-3-yl)-1,2,3-thiadiazole |
2229273-02-1 | 0.25g |
$1381.0 | 2023-09-19 | ||
Enamine | EN300-1783871-2.5g |
4-(azetidin-3-yl)-1,2,3-thiadiazole |
2229273-02-1 | 2.5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1783871-1g |
4-(azetidin-3-yl)-1,2,3-thiadiazole |
2229273-02-1 | 1g |
$1500.0 | 2023-09-19 | ||
Enamine | EN300-1783871-0.1g |
4-(azetidin-3-yl)-1,2,3-thiadiazole |
2229273-02-1 | 0.1g |
$1320.0 | 2023-09-19 | ||
Enamine | EN300-1783871-0.05g |
4-(azetidin-3-yl)-1,2,3-thiadiazole |
2229273-02-1 | 0.05g |
$1261.0 | 2023-09-19 | ||
Enamine | EN300-1783871-1.0g |
4-(azetidin-3-yl)-1,2,3-thiadiazole |
2229273-02-1 | 1g |
$1500.0 | 2023-05-26 |
4-(azetidin-3-yl)-1,2,3-thiadiazole 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
4-(azetidin-3-yl)-1,2,3-thiadiazoleに関する追加情報
4-(Azetidin-3-Yl)-1,2,3-Thiadiazole: A Comprehensive Overview
The compound 4-(azetidin-3-yl)-1,2,3-thiadiazole, identified by the CAS number CAS No 2229273-02-1, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This article delves into the structure, synthesis, properties, and recent advancements related to this compound.
At its core, 4-(azetidin-3-yl)-1,2,3-thiadiazole is a heterocyclic compound characterized by a thiadiazole ring fused with an azetidine moiety. The thiadiazole ring is a five-membered structure containing sulfur and nitrogen atoms, while the azetidine ring is a four-membered saturated ring with one nitrogen atom. This combination imparts the compound with distinct electronic and steric properties that make it suitable for various applications.
Recent studies have highlighted the potential of 4-(azetidin-3-yl)-1,2,3-thiadiazole in drug discovery and material science. Researchers have explored its role as a building block for constructing bioactive molecules with anti-inflammatory and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with cancer progression.
In terms of synthesis, several methods have been developed to synthesize 4-(azetidin-3-yl)-1,2,3-thiadiazole. One common approach involves the reaction of an appropriate azetidine derivative with a thiadiazole precursor under specific conditions. The choice of reagents and reaction conditions significantly influences the yield and purity of the final product.
The physical and chemical properties of CAS No 2229273-02-1 are crucial for its practical applications. The compound is typically a crystalline solid with a melting point around 150°C. Its solubility in common organic solvents such as dichloromethane and THF makes it amenable to various synthetic transformations.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 4-(azetidin-3-yl)-1,2,3-thiadiazole. Density functional theory (DFT) calculations have revealed that the compound exhibits significant conjugation within its heterocyclic framework, which enhances its stability and reactivity.
In conclusion, 4-(azetidin-3-yl)-1,2,3-thiadiazole, or CAS No 2229273-0
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